molecular formula C23H29ClO5 B1665194 Ascofuranone CAS No. 38462-04-3

Ascofuranone

Cat. No. B1665194
CAS RN: 38462-04-3
M. Wt: 420.9 g/mol
InChI Key: VGYPZLGWVQQOST-JUERRSSISA-N
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Description

Ascofuranone is an antibiotic produced by various ascomycete fungi including Acremonium sclerotigenum . It inhibits the Trypanosoma brucei alternative oxidase and is a lead compound in efforts to produce other drugs targeting this enzyme for the treatment of sleeping sickness .


Synthesis Analysis

The proposed biosynthesis of ascofuranone was reported by Kita et al., as well as by Abe et al . The prenylation of orsellinic acid, followed by terminal cyclization through epoxidation is how ascofuranone can be synthesized .


Molecular Structure Analysis

Ascofuranone has a molecular structure of 5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxo-tetrahydrofuran-2-yl]-3-methyl-octa-2,6-dienyl]-2,4-dihydroxy-6-methyl-benzaldehyde and a molecular weight of 420.93 .


Chemical Reactions Analysis

The reactions and responsible genes for Ascofuranone biosyntheses in A. egyptiacum have been identified by heterologous expression, in vitro reconstruction, and gene deletion experiments with the aid of a genome-wide differential expression analysis .


Physical And Chemical Properties Analysis

Ascofuranone has a molar mass of 420.93 g·mol−1, a density of 1.207 g/mL, and a boiling point of 581.2 °C .

Scientific Research Applications

Anti-Tumor Effects Ascofuranone has demonstrated multiple anti-tumor effects, including cell cycle arrest, inhibition of mitochondrial respiration, and angiogenesis inhibition. It suppresses cancer cell migration, invasion, and motility in various cancer cell lines by blocking actin cytoskeleton organization and focal adhesion kinase (FAK) activation through the inhibition of the mTORC1 pathway. This highlights its potential as an anti-metastatic compound (Jeong et al., 2020). Additionally, ascofuranone induces G1 arrest in human cancer cells independently of p53, by upregulating p21WAF1/CIP1 and downregulating c-Myc and G1 cyclins (Jeong et al., 2010).

Modulation of Adiponectin and PPARγ Ascofuranone increases the expression of adiponectin and PPARγ, which are key in regulating lipid metabolism and insulin sensitivity, in 3T3-L1 murine pre-adipocyte cell lines. This suggests a role for ascofuranone in improving glucose uptake and has implications for diabetes and insulin resistance management (Chang & Cho, 2012).

Trypanosomiasis Treatment Ascofuranone exhibits potent inhibitory effects on the mitochondrial electron-transport system of Trypanosoma brucei brucei, suggesting its potential as a therapeutic agent for African trypanosomiasis. It specifically targets the mitochondrial ubiquinone redox machinery, crucial for the parasite's energy production (Minagawa et al., 1997).

Biosynthetic Pathways for Industrial Production The complete biosynthetic pathways of ascofuranone have been identified in Acremonium egyptiacum. Understanding these pathways is essential for the industrial production and potential drug development of ascofuranone, particularly for diseases like African trypanosomiasis (Araki et al., 2019).

Inhibition of Cell Migration in Lung Cancer Ascofuranone inhibits epidermal growth factor-induced cell migration and epithelial-mesenchymal transition in lung cancer cells. It regulates the expression of EMT-associated proteins, suggesting a role in preventing tumor growth and metastasis (Kim et al., 2020).

Hypolipidemic Activity Ascofuranone has been identified as a hypolipidemic substance, implying its potential use in managing lipid disorders. It significantly reduces serum lipid levels and prevents hepatic and cardiac cholesterol deposits (Sawada et al., 1973).

Safety And Hazards

Ascofuranone should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxooxolan-2-yl]-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPZLGWVQQOST-JUERRSSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2CC(=O)C(O2)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903967
Record name Ascofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ascofuranone

CAS RN

38462-04-3
Record name Ascofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38462-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascofuranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038462043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ascofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASCOFURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I31EFB9515
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
969
Citations
JY Park, TW Chung, YJ Jeong, CH Kwak, SH Ha… - PLoS …, 2017 - journals.plos.org
The natural fungal compound ascofuranone (5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxo-tetrahydrofuran-2-yl]-3-methyl-octa-2,6-dienyl]-2,4-dihydroxy-6-methyl-benzaldehyde, MW …
Number of citations: 56 journals.plos.org
Y Araki, T Awakawa, M Matsuzaki… - Proceedings of the …, 2019 - National Acad Sciences
Ascofuranone (AF) and ascochlorin (AC) are meroterpenoids produced by various filamentous fungi, including Acremonium egyptiacum (synonym: Acremonium sclerotigenum), and …
Number of citations: 62 www.pnas.org
YJ Jeong, SK Hwang, J Magae, YC Chang - Cellular Oncology, 2020 - Springer
… Ascofuranone inhibited IGF-1-induced mTOR phosphorylation and actin … to ascofuranone, rapamycin, compound C and wortmannin treatment. Finally, we found that ascofuranone …
Number of citations: 8 link.springer.com
HJ Cho, JH Kang, JY Kwak, TS Lee, IS Lee… - …, 2007 - academic.oup.com
… , ascofuranone, inhibits invasion and MMP-9 induction induced by phorbol myristate acetate (PMA) in human cell lines. Ascofuranone … shift assays, ascofuranone specifically inhibited …
Number of citations: 137 academic.oup.com
Y Yabu, A Yoshida, T Suzuki, C Nihei, K Kawai… - Parasitology …, 2003 - Elsevier
… of ascofuranone without glycerol, and demonstrated that consecutively administrated ascofuranone … Our present results strongly suggest that consecutive administration of …
Number of citations: 108 www.sciencedirect.com
JH Jeong, SS Kang, KK Park, HW Chang… - Molecular cancer …, 2010 - AACR
… of ascofuranone on cell cycle progression in human cancer cells and find that ascofuranone … deficient in p53 and p21 show that ascofuranone induces p21 WAF1/CIP1 expression and …
Number of citations: 71 aacrjournals.org
HW Kim, YJ Jeong, SK Hwang, YY Park… - European journal of …, 2020 - Elsevier
… Here, we show that ascofuranone … ascofuranone on the migration capacity of EGF-treated cell lines, and sought to elucidate the mechanism underlying EMT inhibition by ascofuranone …
Number of citations: 5 www.sciencedirect.com
H Sasaki, T Hosokawa, M Sawada… - The Journal of …, 1973 - jstage.jst.go.jp
A new antibiotic with hypolipidemic activity, ascofuranone, C23H29CIO5, and related substance, ascofuranol, C23H31CIO5, were isolated from the filter cake of the fermented broth of …
Number of citations: 96 www.jstage.jst.go.jp
YJ Jeong, HJ Cho, J Magae, IK Lee, KG Park… - Toxicology and applied …, 2013 - Elsevier
… In this study, we investigated the effects of ascofuranone on HIF-1α and VEGF expression in the human breast cancer cells, MDA-MB-231, and it was found that ascofuranone …
Number of citations: 37 www.sciencedirect.com
N Minagawa, Y Yabu, K Kita, K Nagai, N Ohta… - Molecular and …, 1997 - Elsevier
… Our findings suggest that ascofuranone might be a promising … We examined the effects of ascofuranone on the mitochondrial … on a potent inhibition by ascofuranone in combination with …
Number of citations: 82 www.sciencedirect.com

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